REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:12][C:13]=1Cl.OC(C(O)(C)C)(C)C.[OH:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][CH:36]=1)[C:31]([OH:33])=[O:32]>CS(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:12][C:13]=1[O:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][CH:36]=1)[C:31]([OH:33])=[O:32] |f:0.1.2|
|
Name
|
yellow solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 300 ml, 3-necked flask equipped with a condenser, stirrer
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
CUSTOM
|
Details
|
is then taken slowly to 140°-5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained as such for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
the inorganic solids removed by filtration
|
Type
|
ADDITION
|
Details
|
to pouring the filtrate into water (1200 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous solution is then triturated with CCl4 (2 × 200 ml)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
to give a tan colored solid, 25,6 g
|
Type
|
CUSTOM
|
Details
|
This solid is further purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in CCl4 (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
to give 19.6 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the yellow solid from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=CC(=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |